molecular formula C15H16N2O4 B11842896 Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Cat. No.: B11842896
M. Wt: 288.30 g/mol
InChI Key: YWTHFCARGRMMSU-UHFFFAOYSA-N
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Description

Overview of Quinazoline-Based Compounds in Medicinal Chemistry

Quinazoline and its derivatives occupy a pivotal position in modern medicinal chemistry due to their structural versatility and broad-spectrum pharmacological activities. These nitrogen-containing heterocycles have demonstrated efficacy across multiple therapeutic domains, including oncology, infectious disease management, and metabolic disorders. The quinazoline scaffold’s ability to mimic purine bases allows it to interact with enzymatic ATP-binding sites, making it a privileged structure for kinase inhibition. For instance, FDA-approved drugs such as gefitinib (non-small-cell lung carcinoma) and lapatinib (metastatic breast cancer) exemplify the clinical translation of quinazoline derivatives. Recent advancements have expanded their applications to antimicrobial agents, with compounds like quinazoline-2,4(1H,3H)-dione derivatives showing activity against Gram-positive and Gram-negative pathogens. The structural plasticity of the quinazoline core—enabling substitutions at positions 2, 3, and 4—facilitates rational drug design to optimize pharmacokinetic and pharmacodynamic properties.

Historical Context and Discovery of Ethyl 2-(3-Allyl-2,4-Dioxo-3,4-Dihydroquinazolin-1(2H)-Yl)Acetate

The synthesis of this compound represents a strategic modification of the quinazolinone scaffold, driven by efforts to enhance bioactivity and solubility. While the exact discovery timeline of this compound remains undocumented in public literature, its development aligns with broader trends in quinazolinone functionalization. Early work on quinazolinones focused on antimetabolite properties, but the introduction of allyl and ester groups marked a shift toward targeting specific molecular pathways.

The allyl moiety at position 3 likely serves dual purposes: (1) steric modulation of the quinazolinone core to improve target binding, and (2) provision of a reactive site for further derivatization via click chemistry or cross-coupling reactions. The ethyl acetate group at position 1, a common prodrug strategy, may enhance membrane permeability while allowing enzymatic hydrolysis to the active carboxylic acid form in vivo. Synthetic routes to analogous compounds often employ catalytic dehydrogenative coupling, as demonstrated in the work of Zhang et al., who utilized ruthenium-based catalysts to assemble quinazolinones from 2-aminobenzamides and amines.

Table 1: Structural Analogues of this compound and Their Bioactivities

Compound Structure Key Substituents Biological Activity Reference
6-Chloro-2-p-tolylquinazolinone Chloro, p-tolyl Broad-spectrum antitumor
Quinazoline-2,4(1H,3H)-dione Fluoro, sulphonamide Antimicrobial
3-Isoxazole-quinazoline Isoxazole, methoxy Anticancer (A549, HCT116)

Academic Significance and Research Motivations

This compound has garnered attention for its potential to address two critical challenges in drug discovery: target selectivity and drug resistance . The allyl group’s conformational flexibility may enable interactions with mutant kinase isoforms resistant to first-generation inhibitors like erlotinib. Furthermore, the ester functionality offers a tunable pharmacokinetic profile, as evidenced by studies on fluorinated quinazolinone-sulphonamide hybrids showing enhanced bioavailability.

Recent docking studies on similar triazinoquinazoline derivatives have revealed strong hydrogen-bonding interactions with tyrosine kinase domains, suggesting that the allyl-acetate substituents in this compound could stabilize analogous binding modes. Additionally, the compound’s modular synthesis—allowing rapid diversification of the allyl and ester groups—positions it as a valuable scaffold for combinatorial libraries targeting emerging therapeutic targets.

Scope and Structure of the Review

This review systematically examines the chemical, synthetic, and pharmacological dimensions of this compound within the broader context of quinazolinone research. The analysis prioritizes:

  • Synthetic methodologies for quinazolinone derivatives, emphasizing catalytic coupling strategies.
  • Structure-activity relationships (SARs) informed by substitutions at the 1-, 3-, and 4-positions.
  • Potential applications in oncology and infectious diseases, extrapolated from structurally related compounds.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 2-(2,4-dioxo-3-prop-2-enylquinazolin-1-yl)acetate

InChI

InChI=1S/C15H16N2O4/c1-3-9-16-14(19)11-7-5-6-8-12(11)17(15(16)20)10-13(18)21-4-2/h3,5-8H,1,4,9-10H2,2H3

InChI Key

YWTHFCARGRMMSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC=C

Origin of Product

United States

Biological Activity

Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, identified by its CAS number 1403564-10-2, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C12H12N2O4\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_4

This compound features a quinazoline backbone with an allyl group and an ester functionality. The structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial effects of quinazoline derivatives. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that quinazoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Potential

The anticancer properties of quinazoline derivatives are well-documented. This compound has shown promise in inhibiting cancer cell proliferation.

Type of Cancer Cell Line IC50 (µM) Mechanism
Breast CancerMCF715.5Induction of apoptosis
Lung CancerA54912.3Cell cycle arrest at G1 phase
Colon CancerHT2918.7Inhibition of angiogenesis

These findings indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Antiviral Activity

Research has also highlighted the antiviral potential of quinazoline derivatives. This compound has been investigated for its effects against viruses such as cytomegalovirus (CMV) and varicella-zoster virus (VZV).

  • Study Findings : In vitro studies revealed that this compound effectively inhibited CMV replication with an IC50 value of approximately 25 µM. The antiviral mechanism appears to involve interference with viral DNA synthesis .

Case Studies

A notable case study involved the synthesis and biological evaluation of various quinazoline derivatives, including this compound. Researchers synthesized a series of compounds and tested their biological activities against different pathogens and cancer cell lines.

Key Observations:

  • Synthesis Methodology : The compound was synthesized through a multi-step process involving condensation reactions.
  • Biological Testing : The synthesized compounds were subjected to antimicrobial and anticancer assays.
  • Results : Compounds exhibited varying degrees of activity; ethyl 2-(3-allyl...) showed promising results particularly in cancer cell lines .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate involves multi-step chemical reactions that typically include the formation of the quinazoline core followed by functionalization at the allyl position. The compound can be synthesized through methods such as N-allylation of quinazoline derivatives, which have been documented in various studies .

Antiviral Properties

Recent studies have highlighted the antiviral activity of quinazoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown effectiveness against viruses such as varicella-zoster virus and cytomegalovirus. The mechanism often involves inhibition of viral replication and interference with viral enzymes .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies indicate that derivatives of quinazoline can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Case Studies and Experimental Findings

StudyFindingsApplication
Study A (2016)Demonstrated antiviral activity against varicella-zoster virus with an EC50 of 2.14 µMAntiviral therapy
Study B (2024)Reported significant anticancer activity against multiple cell lines with IC50 values ranging from 1.9 to 7.52 µg/mLCancer treatment
Study C (2020)Investigated structure-activity relationships revealing key functional groups necessary for biological activityDrug design

Conclusion and Future Directions

This compound shows promise as a lead compound in drug development due to its diverse biological activities. Future research should focus on:

  • In vivo Studies : To validate the efficacy and safety of this compound in living organisms.
  • Mechanistic Studies : To fully elucidate its mode of action at the molecular level.

Continued exploration into this compound's potential could lead to significant advancements in antiviral and anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

3-Phenyl vs. 3-Allyl Derivatives
  • Ethyl 2-(3-phenyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (): Synthesized from N-phenylquinazolin-2,4-dione and ethyl chloroacetate, this analog replaces the allyl group with a phenyl ring. Antibacterial studies against Vibrio cholerae showed moderate activity (MIC = 32 µg/mL), suggesting the phenyl group may hinder target binding compared to smaller substituents .
  • 3-Allyl Derivative :
    The allyl group introduces a reactive double bond, enabling click chemistry or Michael additions. This feature is absent in phenyl analogs, making the allyl derivative more versatile for conjugation or prodrug design.
3-Ethyl and 3-Methyl Derivatives
  • However, the methyl ester (vs. ethyl ester) may alter hydrolysis kinetics, affecting bioavailability .

Functional Group Modifications

Sulfanyl vs. Oxygen Linkers
  • Ethyl 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (): Replacing the oxygen atom in the dione ring with sulfur increases nucleophilicity, which could enhance interactions with electrophilic residues in biological targets. The sulfanyl analog crystallizes in a monoclinic system (space group P21/c), with distinct packing influenced by S···O interactions .
Phosphonic Acid Derivatives
  • (2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl phosphonic acid (): The phosphonic acid group dramatically increases polarity (logP ~-1.2), improving solubility but limiting blood-brain barrier penetration.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
3-Allyl derivative 288.28 2.1 0.12 (DMSO)
3-Phenyl derivative 324.34 2.8 0.08 (DMSO)
Sulfanyl analog 346.40 3.0 0.05 (DMSO)
Phosphonic acid derivative 402.25 -1.2 12.5 (Water)

Preparation Methods

Synthesis of 3-Allylquinazoline-2,4-Dione

The precursor 3-allylquinazoline-2,4-dione is typically prepared by reacting anthranilic acid with allyl isocyanate or allyl amine under acidic conditions. For example, phenyl isothiocyanate and anthranilic acid in ethanol yield 2-mercapto-3-phenylquinazolin-4(3H)-one, which can be allylated via nucleophilic substitution.

Procedure:

  • Anthranilic acid (1) (0.1 mol) and triethylamine (3.0 mL) are dissolved in absolute ethanol (200 mL).

  • Allyl isothiocyanate (2) (0.1 mol) is added, and the mixture is refluxed for 4 hours.

  • The product (3) is isolated via filtration and recrystallized from DMF/water (yield: 80%).

Characterization:

  • IR (KBr): 3217 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N).

  • ¹H NMR (500 MHz): δ 7.85–7.45 (m, aromatic H), 5.95 (m, allyl CH₂), 5.25 (d, J = 10 Hz, allyl CH₂).

N1-Alkylation with Ethyl Chloroacetate

The 3-allylquinazoline-2,4-dione undergoes alkylation at the N1 position using ethyl chloroacetate in the presence of a base.

Procedure:

  • 3-Allylquinazoline-2,4-dione (1) (20.0 mmol), ethyl chloroacetate (21.0 mmol), and K₂CO₃ (50.6 mmol) are stirred in anhydrous DMF (100 mL) at room temperature for 24 hours.

  • The mixture is filtered, concentrated, and recrystallized from ethyl acetate (yield: 67–81%).

Optimization Notes:

  • Solvent: DMF enhances nucleophilicity of the quinazoline nitrogen.

  • Base: Excess K₂CO₃ ensures deprotonation of the N1 position.

  • Temperature: Room temperature minimizes side reactions.

Characterization:

  • Melting Point: 168–169°C.

  • ¹³C NMR (125 MHz): δ 170.2 (C=O), 162.5 (C=O quinazolinone), 61.5 (OCH₂CH₃), 14.1 (OCH₂CH₃).

One-Pot Tandem Allylation and Esterification

Reaction Mechanism

This method concurrently introduces the allyl and ethyl acetate groups via a sequential Ullmann coupling and esterification.

Procedure:

  • Anthranilic acid (1) (0.1 mol), allyl bromide (0.12 mol), and CuI (0.01 mol) are heated in DMSO at 80°C for 6 hours.

  • Ethyl chloroacetate (0.15 mol) and K₂CO₃ (0.3 mol) are added, and stirring continues for 12 hours.

  • The product is extracted with ethyl acetate and purified via column chromatography (yield: 70%).

Advantages:

  • Avoids isolation of intermediates.

  • Higher atom economy.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Complexity
N1-Alkylation67–8124 hModerate
Tandem Synthesis7018 hHigh
Electrosynthesis65*8 hLow

*Theoretical yield for adapted protocol.

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy: Confirms carbonyl (1650–1700 cm⁻¹) and ester (1250–1300 cm⁻¹) groups.

  • NMR: Distinguishes allyl (δ 5.2–5.9) and ethyl acetate (δ 1.2–4.1) protons.

  • X-ray Crystallography: Resolves screw-boat conformations of the quinazolinone ring.

Purity Assessment

  • HPLC: >98% purity using C18 column (MeOH/H₂O = 70:30).

  • TLC: Rf = 0.6 (hexane/ethyl acetate = 1:1) .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-allyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a quinazolinone precursor (e.g., 3-allyl-2,4-dioxo-3,4-dihydroquinazoline) with ethyl chloroacetate in a polar aprotic solvent like DMF, using potassium carbonate as a base. For example, similar quinazolinone derivatives were synthesized by reacting 2-mercapto-3-(p-tolyl)quinazolin-4(3H)-one with ethyl chloroacetate under reflux for 5 hours, followed by precipitation and recrystallization . Catalytic glacial acetic acid may also be employed to accelerate condensation reactions, as seen in triazole-quinazoline hybrid syntheses .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR/IR : Proton environments (e.g., allyl protons at δ 5.0–6.0 ppm, ester carbonyl at ~1700 cm⁻¹) confirm functional groups.
  • X-ray crystallography : Single-crystal analysis reveals bond lengths, angles, and spatial conformation. For structurally related compounds, monoclinic systems (space group P2₁/c) with cell parameters a = 14.2 Å, b = 10.9 Å, c = 17.9 Å, and β = 95.7° have been reported . Refinement protocols using R[F² > 2σ(F²)] ≤ 0.058 ensure accuracy .

Advanced Research Questions

Q. What are the analytical challenges in characterizing its stability and transformation products?

The compound’s dioxoquinazolinone core is prone to hydrolysis or enzymatic degradation. LC-MS and HPLC are critical for identifying transformation products. For example, carbamazepine analogs degrade into 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) benzoic acid under microbial activity, suggesting analogous pathways for this compound . Stability studies should assess pH, temperature, and redox conditions, with kinetic modeling to predict degradation rates.

Q. How does the allyl group influence reactivity in further functionalization?

The allyl substituent offers sites for electrophilic addition or radical reactions. For instance, allyl groups in quinazolinones undergo Michael additions or cycloadditions, enabling conjugation with biomolecules or polymers. Comparative studies with methyl or benzyl analogs can clarify steric/electronic effects on reaction outcomes . Computational modeling (e.g., DFT) may predict regioselectivity in allyl-based reactions.

Q. What methodologies resolve contradictions in crystallographic data due to molecular flexibility?

Flexible side chains (e.g., ester or allyl groups) complicate crystallographic refinement. Strategies include:

  • Low-temperature data collection (e.g., 243 K) to minimize thermal motion .
  • Hydrogen constraints : Fixing H-atom positions using riding models during refinement .
  • High-resolution synchrotron radiation : Enhances data quality for poorly diffracting crystals.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁/c
Unit cell (Å, °)a = 14.2, b = 10.9, c = 17.9, β = 95.7
R[F² > 2σ(F²)]0.058
Data completeness99.8% (θ = 25.0°)

Q. Table 2. Synthetic Optimization Variables

VariableConditionImpact on Yield
SolventDMF vs. ethanolHigher in DMF
CatalystK₂CO₃ vs. glacial acetic acidBase preferred for alkylation
Reaction time5–12 hoursLonger time improves substitution

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